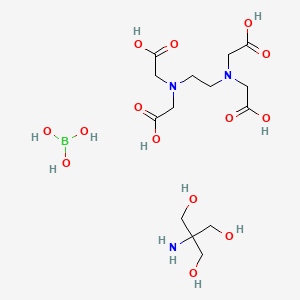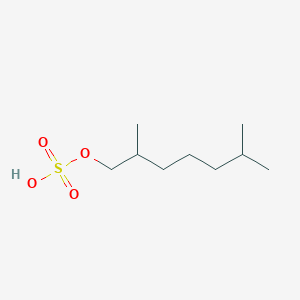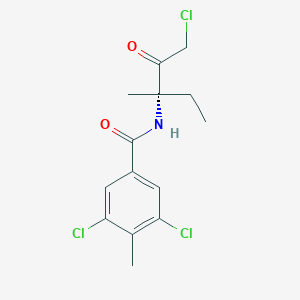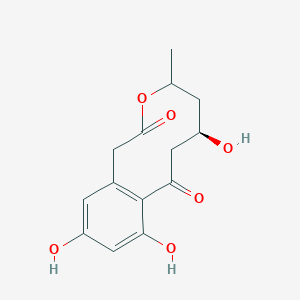
Oxazol-5-amine
概要
説明
Oxazol-5-amine, also known as this compound, is a useful research compound. Its molecular formula is C3H4N2O and its molecular weight is 84.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Inhibition of 5-Lipoxygenase for Anti-Inflammatory Applications
Oxazol-5-amine derivatives, specifically N-aryl-5-aryloxazol-2-amine, have been found effective in inhibiting 5-lipoxygenase (5-LOX), a crucial enzyme in leukotriene synthesis. This inhibition is significant for treating inflammation-related diseases, such as asthma and rheumatoid arthritis. Derivatives with specific functional groups demonstrated higher 5-LOX-inhibitory activities, indicating potential as therapeutic drugs for chronic inflammatory skin disorders (Suh, Yum, & Cho, 2015).
2. Regio- and Diastereoselective Synthesis
This compound compounds, particularly oxazol-5-one, have been used in regio- and diastereoselective synthesis. They react with nitrostyrenes, catalyzed by tertiary amines, to yield diastereopure N,O-aminals. This demonstrates their role in precise chemical synthesis, offering high selectivity in the formation of complex organic compounds (Balaguer et al., 2009).
3. Antimycobacterial Activity
This compound derivatives have shown significant antimycobacterial activity, especially against multidrug-resistant Mycobacterium tuberculosis. Specific compounds in this category have exhibited higher efficacy than traditional treatments like isoniazid, both in vitro and in vivo, suggesting their potential as novel antimycobacterial agents (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).
4. Asymmetric Cycloaddition Reactions
This compound compounds are involved in asymmetric cycloaddition reactions. They have been used in organocatalytic asymmetric reactions with N-substituted maleimides, leading to biologically important chiral compounds. This highlights their role in synthesizing chiral molecules, which are significant in pharmaceuticals and materials science (Qiu et al., 2016).
5. Synthesis of Functionalized Derivatives
This compound has been used in the synthesis of a range of functionalized derivatives. Through various chemical reactions, such as Ugi reactions with ammonia, diverse 5-aminoazole compounds were created. This flexibility in creating functional derivatives emphasizes the versatility of this compound in synthetic organic chemistry (Thompson & Chen, 2009).
作用機序
Target of Action
Oxazol-5-amine, like other oxazole derivatives, is known to interact with a wide spectrum of receptors and enzymes in biological systems . These interactions are facilitated by various non-covalent interactions, making oxazole-based molecules significant heterocyclic nuclei . .
Mode of Action
Oxazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . These activities are likely the result of the compound’s interaction with its targets and the subsequent changes that occur.
Biochemical Pathways
While the specific biochemical pathways affected by this compound are not explicitly mentioned in the available literature, oxazole derivatives are known to impact a variety of biological activities. This suggests that they may affect multiple biochemical pathways. For instance, some oxazole derivatives have been found to up-regulate the metabolism of purine and pyrimidine, and down-regulate sphingolipid metabolism .
Pharmacokinetics
One study suggests that the bioavailability, pharmacokinetics, and absorption of a similar compound should be studied further to provide information for its future efficacy improvement .
Result of Action
Given the wide range of biological activities associated with oxazole derivatives, it is likely that the compound’s action results in a variety of molecular and cellular effects .
Safety and Hazards
将来の方向性
Oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . Future research may focus on synthesizing various oxazole derivatives and screening them for their various biological activities .
生化学分析
Biochemical Properties
Oxazol-5-amine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target molecules.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to altered cellular responses such as proliferation, differentiation, or apoptosis . Furthermore, it can affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of target genes . These effects on cellular metabolism and gene expression highlight the potential of this compound as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound can bind to specific enzymes, inhibiting their activity and thereby modulating biochemical pathways . Additionally, it can interact with transcription factors, altering their ability to regulate gene expression . These molecular interactions are often mediated by hydrogen bonds, hydrophobic interactions, and van der Waals forces, which contribute to the stability and specificity of this compound’s binding to its targets.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of cell signaling pathways and gene expression . These findings suggest that this compound may have potential as a long-term therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can produce beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage of this compound for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It has been shown to influence metabolic flux and metabolite levels, thereby modulating cellular metabolism . For example, this compound can inhibit enzymes involved in the synthesis of pro-inflammatory mediators, reducing inflammation . Additionally, it can interact with enzymes involved in oxidative stress pathways, providing antioxidant effects . These interactions with metabolic pathways underscore the therapeutic potential of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The distribution of this compound within tissues is influenced by its binding to plasma proteins and its ability to cross biological barriers . These factors determine the bioavailability and efficacy of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function . This compound can be targeted to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may be directed to the nucleus to interact with transcription factors and regulate gene expression . Alternatively, it may localize to the mitochondria to modulate cellular metabolism and oxidative stress responses . The precise subcellular localization of this compound is crucial for its therapeutic efficacy and specificity.
特性
IUPAC Name |
1,3-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c4-3-1-5-2-6-3/h1-2H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEAMOBHNFDQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611405 | |
| Record name | 1,3-Oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97958-46-8 | |
| Record name | 1,3-Oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-3-[(Z)-[(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1259280.png)



![[(10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1259288.png)



![N-[(2S,3R,4R,5R,6R)-2-[(3R,4S,5R,6S)-5-[(2S,3R,4R,5S,6R)-3-acetamido-6-[[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-[[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-4-oxohept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1259297.png)


![1-[4-(3,3-Difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride](/img/structure/B1259300.png)
